molecular formula C12H9NO5 B1415266 Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate CAS No. 668971-48-0

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate

Cat. No. B1415266
CAS RN: 668971-48-0
M. Wt: 247.2 g/mol
InChI Key: ZXOYDDIMCZXJIZ-UHFFFAOYSA-N
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Description

“Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H9NO5 . It has a molecular weight of 247.20 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” is based on the isoxazole ring, which is a five-membered heterocyclic moiety . This isoxazole ring is attached to a benzodioxol group and a methyl ester group .


Physical And Chemical Properties Analysis

“Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” has a molecular weight of 247.20 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.

Scientific Research Applications

Anticancer Agent Development

The benzodioxol moiety present in Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is a common feature in molecules with anticancer properties. Research has shown that derivatives of this compound can be synthesized and evaluated for their anticancer activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . These compounds can induce cell cycle arrest and apoptosis, which are crucial mechanisms in cancer treatment.

Molecular Diversity Studies

This compound can serve as a template for the design and synthesis of a broad range of molecules with potential biological activities. By varying the substituents on the isoxazole ring or the benzodioxol moiety, researchers can create a diverse library of molecules. These libraries can be screened for various biological activities, contributing to the field of molecular diversity .

Structure-Activity Relationship (SAR) Analysis

The structure of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate allows for detailed SAR studies. By systematically modifying different parts of the molecule and evaluating the biological activity, researchers can gain insights into which structural features are important for activity. This information is valuable for the rational design of more potent and selective drugs .

Antitubulin Agent Research

Compounds with the benzodioxol moiety have been investigated for their ability to interact with tubulin, a protein essential for cell division. By inhibiting tubulin polymerization or stabilizing microtubule structure, these compounds can effectively halt the proliferation of cancer cells. This makes them promising candidates as antitubulin agents in cancer therapy .

Synthetic Chemistry Methodology

The synthesis of Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate and its derivatives can involve novel synthetic routes and methodologies. For instance, palladium-catalyzed C-N cross-coupling reactions can be employed, which are of significant interest in the field of synthetic organic chemistry .

Chemical Biology Probes

Due to its unique structure, this compound can be used as a chemical probe to study biological systems. It can help in understanding the interaction between small molecules and biological targets, such as enzymes or receptors. This can provide insights into the underlying mechanisms of diseases and aid in the discovery of new therapeutic targets .

Mechanism of Action

The mechanism of action of “Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” is not explicitly mentioned in the search results. Isoxazole compounds are commonly found in many commercially available drugs , suggesting that they may interact with various biological targets.

Future Directions

The future directions for “Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate” and similar compounds could involve the development of new eco-friendly synthetic strategies , and further exploration of their potential applications in drug discovery .

properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-15-12(14)8-5-10(18-13-8)7-2-3-9-11(4-7)17-6-16-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOYDDIMCZXJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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